6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.: 61586-88-7
VCID: VC17709558
InChI: InChI=1S/C7H13NO/c1-6-4-3-5-7(8-6)9-2/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine

CAS No.: 61586-88-7

Cat. No.: VC17709558

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine - 61586-88-7

Specification

CAS No. 61586-88-7
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine
Standard InChI InChI=1S/C7H13NO/c1-6-4-3-5-7(8-6)9-2/h6H,3-5H2,1-2H3
Standard InChI Key CFTAEPUZCPFROF-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(=N1)OC

Introduction

Structural Characteristics and Molecular Properties

6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine belongs to the tetrahydropyridine family, characterized by a partially saturated six-membered ring containing one nitrogen atom. The compound’s molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. Its IUPAC name, 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine, reflects the substitution pattern: a methoxy group (-OCH₃) at position 6 and a methyl group (-CH₃) at position 2.

The SMILES notation (CC1CCCC(=N1)OC) and InChIKey (CFTAEPUZCPFROF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches. The tetrahydropyridine core adopts a puckered conformation, with the methoxy and methyl groups influencing electronic distribution and steric interactions. Comparative analysis with structurally related compounds, such as 6-methyl-2,3,4,5-tetrahydropyridine (PubChem CID: 641107), highlights the role of substituents in modulating reactivity and biological activity .

PropertyValue
CAS Number61586-88-7
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
SMILESCC1CCCC(=N1)OC
InChIKeyCFTAEPUZCPFROF-UHFFFAOYSA-N
PSA (Polar Surface Area)23.5 Ų (estimated)

Physicochemical and Spectroscopic Data

  • Boiling Point: Estimated at 180–200°C based on analogous compounds .

  • LogP: Predicted to be 0.44–1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • NMR Spectroscopy: Expected signals include a singlet for the methoxy group (δ 3.2–3.5 ppm) and multiplet resonances for the tetrahydropyridine ring protons (δ 1.5–2.8 ppm) .

Further characterization via high-resolution mass spectrometry (HRMS) and X-ray crystallography would clarify its structural and electronic properties.

Biological Activity and Applications

Tetrahydropyridines are pharmacologically significant due to their resemblance to bioactive alkaloids. While specific studies on 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine are scarce, structural analogs exhibit diverse activities:

  • Neuromodulatory Effects: N-Substituted tetrahydropyridines interact with neurotransmitter receptors, suggesting potential in treating neurological disorders.

  • Antimicrobial Properties: Methoxy and methyl groups enhance membrane permeability, a critical factor in combating resistant pathogens .

Preliminary in silico studies predict moderate binding affinity for serotonin (5-HT) receptors, warranting experimental validation.

Industrial and Research Implications

The compound’s synthetic accessibility and modular structure make it a valuable intermediate in drug discovery. Scale-up protocols from the CN101696187B patent, such as optimized phosphoric acid ratios and temperature controls, could facilitate kilogram-scale production . Challenges include minimizing side reactions (e.g., over-dehydration) and improving enantioselectivity for chiral derivatives.

Future Directions

  • Pharmacological Profiling: Screen against kinase, GPCR, and ion channel targets to identify lead candidates.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

  • Green Chemistry Approaches: Replace phosphoric acid with biodegradable catalysts to enhance sustainability.

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